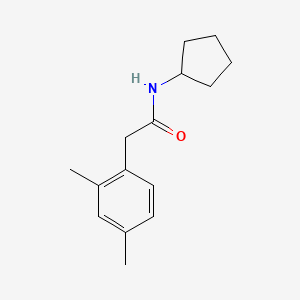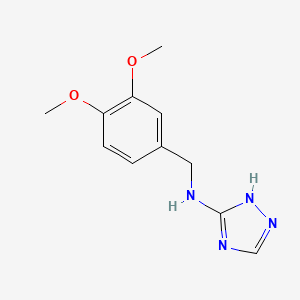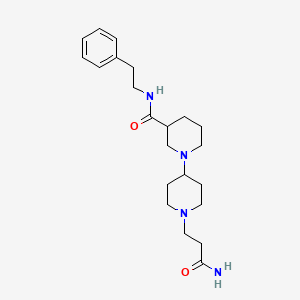![molecular formula C15H24N4 B5353288 1-[6-(1-piperidinyl)-3-pyridazinyl]azepane](/img/structure/B5353288.png)
1-[6-(1-piperidinyl)-3-pyridazinyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(1-piperidinyl)-3-pyridazinyl]azepane, also known as PZP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PZP is a heterocyclic compound with a seven-membered ring structure, and it has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for use in various research applications.
作用機序
1-[6-(1-piperidinyl)-3-pyridazinyl]azepane acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This leads to a reduction in the activity of the receptor, which in turn affects various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholine release, the modulation of synaptic transmission, and the regulation of calcium signaling. These effects are thought to be mediated by the α7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including learning and memory, attention, and sensory processing.
実験室実験の利点と制限
1-[6-(1-piperidinyl)-3-pyridazinyl]azepane has several advantages for use in scientific research, including its selectivity for the α7 nicotinic acetylcholine receptor and its ability to modulate various physiological processes. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for research on 1-[6-(1-piperidinyl)-3-pyridazinyl]azepane, including its use in the development of new pharmacological treatments for neurological disorders such as Alzheimer's disease and schizophrenia. This compound may also be useful for investigating the role of the α7 nicotinic acetylcholine receptor in other physiological processes, such as inflammation and immune function. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound and to develop new methods for its synthesis and administration.
合成法
The synthesis of 1-[6-(1-piperidinyl)-3-pyridazinyl]azepane typically involves the reaction of 1-piperidinecarboxylic acid with 3-pyridazinecarboxylic acid, followed by reduction with sodium borohydride. This reaction yields this compound as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
1-[6-(1-piperidinyl)-3-pyridazinyl]azepane has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function and memory. This compound has also been studied for its potential use as a pharmacological tool for investigating the role of this receptor in various neurological disorders.
特性
IUPAC Name |
1-(6-piperidin-1-ylpyridazin-3-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-5-11-18(10-4-1)14-8-9-15(17-16-14)19-12-6-3-7-13-19/h8-9H,1-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYOEFAUMSOFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1S)-2,3-dihydro-1H-inden-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5353208.png)

![4-methyl-5-phenyl-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-thiophenecarboxamide](/img/structure/B5353223.png)

![N-{3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5353232.png)
![1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5353237.png)
![methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5353242.png)
![N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5353268.png)
![6-hydroxy-2-[2-(5-methyl-2-furyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5353271.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5353293.png)
![N,1'-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5353298.png)
![6-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353306.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5353308.png)

